1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid
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Overview
Description
1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid is a compound with the molecular formula C9H16F3N3O5S and a molecular weight of 335.3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide) under appropriate reaction conditions such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(morpholine-4-sulfonyl)azetidin-3-amine, trifluoroacetic acid include:
1-(morpholine-4-sulfonyl)azetidin-3-amine: Without the trifluoroacetic acid component.
1-(morpholine-4-sulfonyl)pyrrolidine-3-amine: A structurally related compound with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
This compound is unique due to the presence of both the morpholine-4-sulfonyl and azetidin-3-amine moieties, as well as the trifluoroacetic acid component. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
CAS No. |
2751620-83-2 |
---|---|
Molecular Formula |
C9H16F3N3O5S |
Molecular Weight |
335.3 |
Purity |
95 |
Origin of Product |
United States |
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